molecular formula C14H10F2O2 B3046204 [4-(Difluoromethoxy)phenyl](phenyl)methanone CAS No. 120838-86-0

[4-(Difluoromethoxy)phenyl](phenyl)methanone

Cat. No.: B3046204
CAS No.: 120838-86-0
M. Wt: 248.22 g/mol
InChI Key: IFRJKOYSMCZOKL-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)phenylmethanone: is an organic compound with the molecular formula C14H10F2O2 and a molecular weight of 248.23 g/mol . It is primarily used in research and development within the fields of chemistry and biology. This compound is known for its unique chemical properties, which make it a valuable tool in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)phenylmethanone typically involves the reaction of 4-(difluoromethoxy)benzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-(Difluoromethoxy)benzoyl chloride+BenzeneAlCl34-(Difluoromethoxy)phenylmethanone\text{4-(Difluoromethoxy)benzoyl chloride} + \text{Benzene} \xrightarrow{\text{AlCl3}} \text{4-(Difluoromethoxy)phenylmethanone} 4-(Difluoromethoxy)benzoyl chloride+BenzeneAlCl3​4-(Difluoromethoxy)phenylmethanone

Industrial Production Methods: While specific industrial production methods for 4-(Difluoromethoxy)phenylmethanone are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like or to form corresponding carboxylic acids.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as or , resulting in the formation of alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.

    Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), sulfonating agents (SO3/H2SO4).

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-(Difluoromethoxy)phenylmethanone is used as a building block for the synthesis of more complex molecules

Biology: The compound is utilized in biological research to study the effects of difluoromethoxy and phenyl groups on biological systems. It can be used to modify biomolecules, such as proteins and nucleic acids, to investigate their structure-function relationships.

Medicine: In medicinal chemistry, 4-(Difluoromethoxy)phenylmethanone serves as a precursor for the development of pharmaceutical agents. Its derivatives may exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry: The compound finds applications in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)phenylmethanone depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the carbonyl group can form hydrogen bonds or coordinate with metal ions, while the aromatic rings can participate in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 4-(Difluoromethoxy)phenylmethanone is unique due to the presence of both difluoromethoxy and phenyl groups attached to a central carbonyl group. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and stability, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

[4-(difluoromethoxy)phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-14(16)18-12-8-6-11(7-9-12)13(17)10-4-2-1-3-5-10/h1-9,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRJKOYSMCZOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391380
Record name [4-(difluoromethoxy)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120838-86-0
Record name [4-(difluoromethoxy)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 g of 4-hydroxybenzophenone and 200 g of sodium hydroxide are dissolved in a mixture of 1 l of water and 500 ml of dioxane. The mixture is heated to 70° C. and a vigorous stream of difluorochloromethane (Frigen 22) is introduced. After 2 hours, the mixture is cooled to room temperature and 1 l of water is added to the contents of the flask. The mixture is extracted three times using 1.2 l of chloroform each time, the chloroform phase is extracted by shaking with 1N sodium hydroxide solution, washed with water and the organic phase is dried using potassium carbonate. After stripping off the solvent and subsequent distillation under vacuum, 60 g (48%) of 4-difluoromethoxybenzophenone are obtained as a pale yellow oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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